Isobellidifolin

Antifungal Dermatophyte Xanthone

Researchers requiring a validated antifungal positive control free of hypoglycemic confounding face limited options among tetraoxygenated xanthones. Isobellidifolin (CAS 552-00-1) addresses this gap as a regioisomer of bellidifolin with confirmed antifungal activity (MIC 50 μg/mL against M. gypseum, T. rubrum, T. mentagrophytes) but no associated hypoglycemic action. • Antifungal potency 2-fold greater than swerchirin (MIC 100 μg/mL) • Validated DPPH free radical scavenger via activity-guided fractionation • Ideal SAR comparator to bellidifolin for substitution pattern-activity studies Supplied with HPLC-verified purity and full analytical documentation.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
Cat. No. B1236160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobellidifolin
Synonyms1,3,8-trihydroxy-5-methoxyxanthone
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C14H10O6/c1-19-9-3-2-7(16)12-13(18)11-8(17)4-6(15)5-10(11)20-14(9)12/h2-5,15-17H,1H3
InChIKeyQNJCJDZKEAVOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobellidifolin: Xanthone with Antifungal & Antioxidant Activity


Isobellidifolin (CAS 552-00-1, synonym Swertianol) is a naturally occurring tetraoxygenated xanthone with the molecular formula C₁₄H₁₀O₆ and IUPAC designation 1,3,8-trihydroxy-5-methoxy-9H-xanthen-9-one [1][2]. It is isolated from various Gentianaceae species, including *Swertia chirayita*, *Gentiana bellidifolia*, and *Gentianella florida*, where it co-occurs with structurally related xanthones such as bellidifolin, swertianolin, and mangiferin [3][4]. This compound is classified as a free radical scavenger and demonstrates measurable activity in both antifungal and antioxidant assays, serving as a research tool in natural product pharmacology and mycology [5].

Compound Class Tetraoxygenated xanthone from Gentianaceae
Reported Activity Antifungal and free radical scavenger in assay contexts
Research Use Natural product probe; analytical reference standard for xanthones

Isobellidifolin vs. Bellidifolin: Functional Divergence


The tetraoxygenated xanthone scaffold found in isobellidifolin, bellidifolin, and demethylbellidifolin is deceptively similar, yet minor variations in hydroxyl and methoxy group positioning confer distinct biological activities that preclude interchangeable use in research protocols. Isobellidifolin (1,3,8-trihydroxy-5-methoxyxanthone) and bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) are regioisomers; the altered substitution pattern modifies their interactions with biological targets, as evidenced by divergent hypoglycemic activity—bellidifolin is a potent hypoglycemic agent in streptozotocin-induced diabetic rats, whereas isobellidifolin lacks this functional attribute [1][2]. Furthermore, glycosylation status further differentiates class members: swertianolin is the 8-O-glucopyranoside of bellidifolin, and mangiferin is a C-glucosylxanthone with a distinct carbon skeleton, each exhibiting unique bioactivity spectra that render them non-substitutable [3][4]. Consequently, compound selection must be guided by the specific biological question under investigation, not merely by the presence of a xanthone core.

Regioisomer substitution (bellidifolin) alters hypoglycemic activity — not interchangeable for metabolic studies.
Glycosylated analogs (swertianolin, mangiferin) exhibit distinct bioactivity spectra; xanthone core alone does not ensure functional equivalence.
Antifungal equipotency with demethylbellidifolin and bellidifolin may support substitution for dermatophyte screening, but verify strain-specific response.

Isobellidifolin: Antifungal and Antioxidant Performance


Antifungal MIC: Comparison with Swerchirin

Isobellidifolin (6), bellidifolin (5), and demethylbellidifolin (4) all demonstrate a Minimum Inhibitory Concentration (MIC) of 50 μg/mL against the dermatophyte *Microsporum gypseum*, as well as *Trichophyton rubrum* and *T. mentagrophytes* [1][2]. In a direct comparative study, the structurally related xanthone swerchirin (3) was found to be less active, requiring an MIC of 100 μg/mL to achieve inhibition [1]. This 2-fold difference in potency underscores that the antifungal activity of tetraoxygenated xanthones is sensitive to specific substitution patterns, and while isobellidifolin, bellidifolin, and demethylbellidifolin are functionally equivalent in this assay context, they are not interchangeable with swerchirin or other xanthone derivatives.

Antifungal MIC
Head-to-head
Isobellidifolin MIC 50 µg/mL vs Swerchirin 100 µg/mL
Supports compound selection for dermatophyte screening; equipotent with bellidifolin in this assay.
In vitro broth microdilution; M. gypseum, T. rubrum, T. mentagrophytes
Antifungal Dermatophyte Xanthone MIC

DPPH Radical Scavenging Activity

Isobellidifolin was identified and isolated as one of the active radical-scavenging components from *Swertia chirayita* using an activity-guided fractionation approach [1]. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to track antioxidant activity, and isobellidifolin was isolated alongside bellidifolin, swertianolin, mangiferin, amarogentin, decussatin, and swertianin from the acetone:water (8:2) extract, which exhibited the highest total phenolic content and DPPH scavenging activity [1][2]. While specific IC₅₀ values for isobellidifolin were not reported in this study, its inclusion among the active isolates confirms its classification as a functional free radical scavenger. As a point of reference, mangiferin—a well-characterized antioxidant xanthone—exhibits a DPPH IC₅₀ of 5.4 ± 0.3 μg/mL in comparable assay systems, establishing a benchmark for xanthone antioxidant potency [3].

DPPH Scavenging
Class-level
Identified as active radical scavenger via activity-guided fractionation
Supports antioxidant research use; class-level inference from DPPH assay isolation.
Quantitative IC₅₀ data not reported; refer to mangiferin benchmark (IC₅₀ 5.4 µg/mL)
Antioxidant DPPH Xanthone Free Radical Scavenging

Regioisomeric Divergence in Hypoglycemic Activity

Isobellidifolin and bellidifolin are regioisomers; isobellidifolin possesses the substitution pattern 1,3,8-trihydroxy-5-methoxyxanthone, whereas bellidifolin is configured as 1,5,8-trihydroxy-3-methoxyxanthone [1][2]. This subtle positional rearrangement of hydroxyl and methoxy groups has profound functional consequences. Bellidifolin is a well-documented, potent hypoglycemic agent in streptozotocin (STZ)-induced diabetic rat models, exhibiting dose-dependent glucose-lowering activity following both intraperitoneal and oral administration [3]. In contrast, no evidence exists to suggest that isobellidifolin possesses any hypoglycemic activity; literature searches and database annotations consistently associate hypoglycemic effects with bellidifolin, not its regioisomer .

Regioisomer Activity
Context-dependent
No hypoglycemic activity reported vs Bellidifolin glucose-lowering in STZ model
Regioisomeric substitution pattern dictates bioactivity; not interchangeable for metabolic disease models.
STZ-induced diabetic rat model; oral & i.p. administration
Structure-Activity Relationship Xanthone Regioisomer Hypoglycemic

Isobellidifolin: Research and Industrial Applications


Antifungal Screening & Dermatophyte Research

Isobellidifolin, with its documented MIC of 50 μg/mL against *M. gypseum*, *T. rubrum*, and *T. mentagrophytes*, serves as a validated positive control or test compound in antifungal susceptibility assays [1]. Its activity is comparable to that of bellidifolin and demethylbellidifolin, making it a suitable alternative for studies investigating the antifungal mechanisms of tetraoxygenated xanthones, particularly when bellidifolin is unavailable or when researchers aim to exclude hypoglycemic confounding effects [2]. The 2-fold potency advantage over swerchirin (MIC = 100 μg/mL) further supports its selection for dermatophyte-focused research .

Free Radical Scavenging & Oxidative Stress Studies

Isobellidifolin is validated as an active free radical scavenger through its isolation via activity-guided fractionation in DPPH assays [3]. This makes it a suitable tool for investigating the antioxidant properties of natural xanthones, especially in comparative studies exploring structure-activity relationships among 1,3,5,8-tetraoxygenated xanthone isomers. While its quantitative antioxidant potency relative to mangiferin (DPPH IC₅₀ = 5.4 ± 0.3 μg/mL) remains to be determined, its confirmed activity supports its use as a research standard for antioxidant screening protocols [4].

Xanthone SAR Studies

The regioisomeric relationship between isobellidifolin (1,3,8-trihydroxy-5-methoxyxanthone) and bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) provides a powerful model system for investigating how subtle substitution pattern changes dictate bioactivity [5][6]. Researchers can leverage this pair to probe the structural determinants of antifungal activity, antioxidant capacity, and the presence or absence of hypoglycemic effects. Such SAR studies are essential for the rational design of novel xanthone-based therapeutics and for understanding the evolutionary biology of plant secondary metabolites in the Gentianaceae family.

Analytical Method Development & Quality Control

Isobellidifolin is a well-characterized compound with defined CAS number (552-00-1), molecular weight (274.23 g/mol), and established HPLC retention parameters . It serves as a reference standard for the development and validation of analytical methods (e.g., HPLC-DAD, LC-MS) aimed at quantifying xanthones in botanical extracts, pharmaceutical preparations, or biological matrices. Its distinct retention time and mass spectral profile enable its unequivocal identification and quantification in complex mixtures containing other structurally related xanthones such as bellidifolin, swertianolin, and mangiferin [7].

Application
Selection Property
Validation Focus
Antifungal screening studies
Xanthone with reported MIC endpoint context
Dermatophyte susceptibility endpoints
Free radical scavenging research
DPPH assay-active xanthone isolate
Antioxidant activity verification
Xanthone structure-activity studies
Regioisomeric pair (isobellidifolin vs bellidifolin)
Substitution pattern – bioactivity mapping
Analytical method development
Defined chromatographic reference standard
HPLC/LC-MS method validation

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